1,3,4-Oxadiazoles belong to the family of oxadiazole compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This particular derivative incorporates a benzofuran moiety and a methylsulfinyl group, which may enhance its biological activity. Research indicates that oxadiazole derivatives exhibit a range of pharmacological activities including antibacterial, anti-inflammatory, antifungal, and anticancer effects .
The synthesis of 1,3,4-oxadiazoles typically involves several methods. Common synthetic routes include:
For the specific compound in question, the synthesis may involve the reaction of a suitable hydrazide with an appropriate benzofuran derivative under controlled conditions to ensure high yield and purity .
The molecular structure of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] can be analyzed through various spectroscopic techniques:
The presence of the methylsulfinyl group is significant as it may influence both the electronic properties and reactivity of the compound. Additionally, the benzofuran moiety contributes to its potential biological activity due to its ability to interact with various biological targets .
1,3,4-Oxadiazole derivatives often participate in various chemical reactions:
These reactions are crucial for modifying the oxadiazole structure to enhance its biological activity or to create new derivatives with tailored properties .
The mechanism of action for 1,3,4-Oxadiazole derivatives often involves their interaction with biological macromolecules such as proteins or nucleic acids. For instance:
Studies involving molecular docking have shown that these compounds can effectively bind to target sites within enzymes or receptors, providing insights into their potential therapeutic effects .
The physical and chemical properties of 1,3,4-Oxadiazole derivatives typically include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
The applications of 1,3,4-Oxadiazole derivatives are diverse:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity across various fields .
1,3,4-Oxadiazole is a five-membered heterocyclic ring featuring one oxygen atom and two nitrogen atoms, serving as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This moiety functions as a bioisostere for ester, amide, and carboxyl groups, enhancing metabolic stability, aqueous solubility, and bioavailability in therapeutic molecules. Its electron-deficient nature facilitates π-π stacking and hydrogen-bonding interactions with biological targets, underpinning its broad pharmacological profile. The scaffold's synthetic accessibility allows extensive structural diversification, enabling precise optimization of pharmacokinetic and pharmacodynamic properties. Its incorporation into hybrid structures amplifies bioactivity by enabling multi-target engagement, positioning 1,3,4-oxadiazole as a cornerstone in developing novel therapeutics against resistant diseases [2] [7].
The 1,3,4-oxadiazole nucleus is instrumental in targeting critical enzymes and receptors implicated in cancer, infectious diseases, and metabolic disorders. Its planar structure facilitates deep penetration into enzyme active sites, disrupting substrate binding or catalytic activity. For example, derivatives like Zibotentan (Figure 1) inhibit endothelin receptors, demonstrating anti-proliferative effects in colorectal cancer models [3]. In antibacterial applications, oxadiazoles such as Furamizole target peptide deformylase (PDF), a conserved bacterial metalloenzyme essential for protein maturation. By chelating the Fe²⁺ ion in PDF’s active site, these compounds halt bacterial protein synthesis, showing efficacy against Gram-positive pathogens like Staphylococcus aureus [1] [2].
Table 1: Biological Targets and Activities of 1,3,4-Oxadiazole Derivatives
Target | Biological Activity | Key Derivatives | Mechanistic Insight |
---|---|---|---|
Peptide Deformylase | Antibacterial | Furamizole analogs | Fe²⁺ chelation in active site, inhibiting protein maturation [1] |
VEGFR-2 Tyrosine Kinase | Antiangiogenic/Anticancer | BMS-645737 (Compound 10) | Blocks ATP binding, suppressing endothelial cell proliferation [3] |
EGFR/HER2 | Antiproliferative | Benzimidazole-oxadiazoles | Competitive binding analogous to Erlotinib, inhibiting tyrosine kinase autophosphorylation [3] |
α-Glucosidase | Antidiabetic | Dihydroxyphenyl hybrids | Competitive inhibition at catalytic site, delaying carbohydrate hydrolysis [8] |
QSAR studies reveal that electron-withdrawing substituents (e.g., −CF₃, −Cl) at the para-position of the 2,5-diaryl ring enhance antibacterial and anticancer potency by modulating electron density and lipophilicity [1] [8]. Molecular docking validates that such derivatives form stable hydrogen bonds with residues like Asn154 in PDF or Lys868 in VEGFR-2, correlating with low IC₅₀ values [1] [3].
The therapeutic journey of 1,3,4-oxadiazoles began in the 1950s with Furamizole, an early antibiotic leveraging the ring’s metabolic stability. The 1990s saw Tiodazosin emerge as an α-adrenergic antagonist for hypertension, exploiting oxadiazole’s capacity to mimic peptide bonds. The 2000s marked a paradigm shift with Raltegravir, an HIV integrase inhibitor where the oxadiazole acts as a rigid linker positioning pharmacophores for viral DNA binding [2] [7].
Table 2: Milestones in 1,3,4-Oxadiazole Drug Development
Era | Compound | Therapeutic Class | Advancement |
---|---|---|---|
1950s | Furamizole | Antibiotic | First oxadiazole antibiotic; validated PDF inhibition [1] [7] |
1990s | Tiodazosin | Antihypertensive | Bioisosteric replacement for quinazoline; improved selectivity [2] |
2000s | Raltegravir | Antiretroviral | FDA approval (2007); demonstrated role in viral enzyme targeting [7] |
2010s | Zibotentan | Anticancer | Selective ETA receptor antagonist; advanced to Phase III trials [3] |
Recent innovations focus on structural hybridization, exemplified by benzimidazole-oxadiazole conjugates showing dual EGFR/HER2 inhibition, and coumarin-oxadiazole hybrids enhancing antioxidant and anticancer effects [3] [4].
Hybridization of 1,3,4-oxadiazole with complementary pharmacophores enables multi-target engagement, synergistic bioactivity, and enhanced pharmacokinetics. For instance, coupling with benzimidazole (e.g., compound 19 in Figure 1) yields nanomolar GSK-3β inhibitors (IC₅₀ = 2.3 nM), where the benzimidazole moiety intercalates into the ATP pocket while oxadiazole coordinates key residues [3] [9]. Similarly, benzofuran-oxadiazole hybrids exploit benzofuran’s DNA-intercalating ability to augment anticancer activity, as seen in derivatives like 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole (Figure 1). Here, the methylsulfinyl group enhances solubility and H-bonding, while benzofuran promotes cellular uptake [3] [4].
Table 3: Impact of Hybridization on Bioactivity
Hybrid Structure | Pharmacological Outcome | Mechanistic Advantage |
---|---|---|
Benzimidazole-Oxadiazole | GSK-3β inhibition (IC₅₀: 2–20 nM) [3] | Benzimidazole binds hinge region; oxadiazole chelates Mg²⁺ in ATP site |
Benzofuran-Oxadiazole | Cytotoxicity in A549 lung cancer (IC₅₀: 11.20 µg/mL) [4] | Benzofuran intercalates DNA; methylsulfinyl improves solubility/target affinity |
Coumarin-Oxadiazole-Thioether | Antioxidant activity (moderate vs. BHA) [4] | Coumarin scavenges ROS; thioether linker enhances membrane permeability |
Hybrids also address drug resistance; bromopyrrole-oxadiazole conjugates exhibit MIC values of 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing vancomycin by 8-fold. The bromopyrrole moiety disrupts membrane integrity, while oxadiazole inhibits intracellular enzymes [2]. Computational studies confirm that hybridization lowers binding energy (e.g., −9.2 kcal/mol for benzofuran-oxadiazole-VEGFR-2 complexes) by enabling multi-point anchoring [3] [8].
Figure 1: Core Structures of Key 1,3,4-Oxadiazole Derivatives
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7